

# Mono-N-pentyl phthalate-3,4,5,6-D4 chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Mono-N-pentyl phthalate-3,4,5,6-D4

**Cat. No.:** B12404923

[Get Quote](#)

An In-depth Technical Guide to **Mono-N-pentyl phthalate-3,4,5,6-D4**

## Introduction

**Mono-N-pentyl phthalate-3,4,5,6-D4** (MPP-d4) is the deuterium-labeled form of Mono-N-pentyl phthalate (MPP), which is a primary metabolite of the plasticizer Di-n-pentyl phthalate (DPP).<sup>[1]</sup> Due to the incorporation of four deuterium atoms on the benzene ring, MPP-d4 serves as an ideal internal standard for the quantification of unlabeled MPP in biological and environmental samples using mass spectrometry-based techniques like GC-MS and LC-MS.<sup>[2]</sup> The stable isotope label ensures that MPP-d4 has nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to co-elute chromatographically and exhibit similar ionization efficiency, yet be distinguishable by its higher mass. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental contexts for **Mono-N-pentyl phthalate-3,4,5,6-D4**.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Mono-N-pentyl phthalate-3,4,5,6-D4** and its unlabeled analog are summarized below. These properties are crucial for its application in analytical chemistry.

| Property         | Mono-N-pentyl phthalate-3,4,5,6-D4                                                                                            | Mono-N-pentyl phthalate (unlabeled)                                                                  |
|------------------|-------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| CAS Number       | 1794756-28-7[3][4]                                                                                                            | 24539-56-8[4][5]                                                                                     |
| Chemical Formula | C <sub>13</sub> H <sub>12</sub> D <sub>4</sub> O <sub>4</sub> [1][3]                                                          | C <sub>13</sub> H <sub>16</sub> O <sub>4</sub> [5]                                                   |
| Molecular Weight | ~240.29 g/mol [1]                                                                                                             | ~236.26 g/mol [5]                                                                                    |
| Synonyms         | MPP-d4, Monoamyl Phthalate-d4, Phthalic Acid-d4<br>Monopentyl Ester, 1,2-(Benzene-d4)dicarboxylic Acid<br>Monopentyl Ester[1] | n-Pentyl Hydrogen Phthalate, Phthalic Acid mono-n-Pentyl Ester[3], Monopentyl phthalate[5]           |
| IUPAC Name       | 2,3,4,5-tetradeca-6-pentoxy carbonylbenzoic acid[4]                                                                           | 2-pentoxy carbonylbenzoic acid[5]                                                                    |
| Physical State   | Solid[3]                                                                                                                      | Not specified, but related monoesters are often solids or oils.                                      |
| InChI            | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D[4]             | InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)[5] |
| SMILES           | [2H]c1c([2H])c([2H])c(C(=O)O)CCCC)c(C(=O)O)c1[2H][4]                                                                          | CCCCCOC(=O)C1=CC=CC=C1C(=O)O[5]                                                                      |

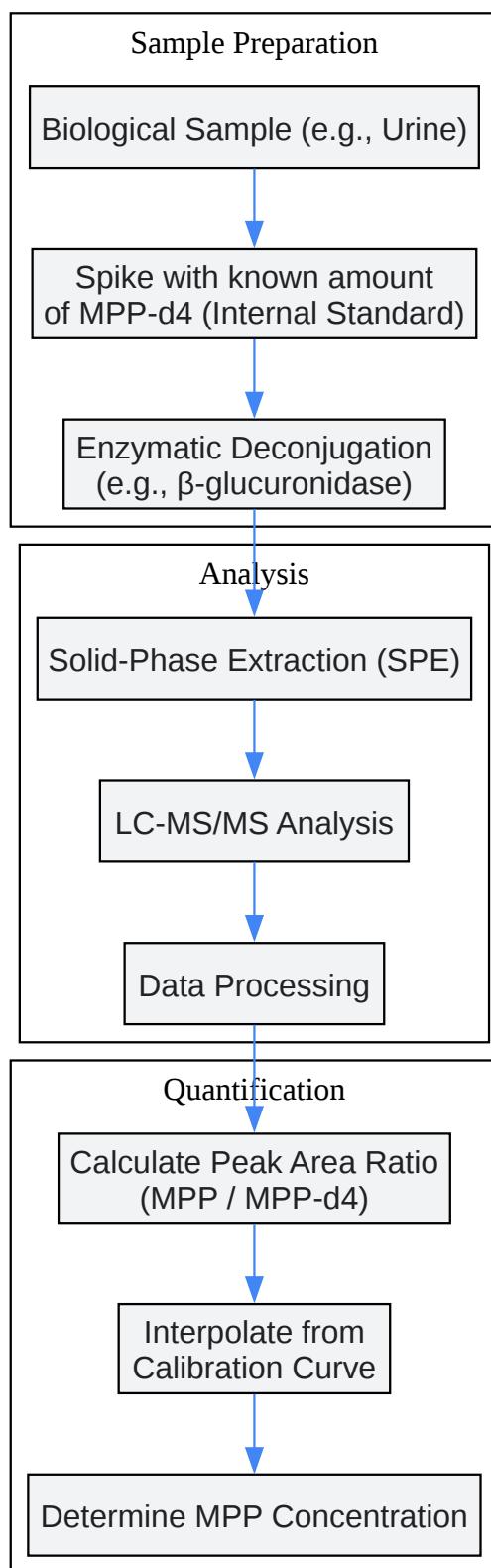
## Applications in Research

**Mono-N-pentyl phthalate-3,4,5,6-D4** is primarily used as an internal standard in stable isotope dilution analysis.[2] This analytical technique is the gold standard for quantifying trace amounts of substances in complex matrices. Its application is critical in:

- Toxicology and Human Biomonitoring: To accurately measure human exposure to Di-n-pentyl phthalate (DPP) by quantifying its metabolite, MPP, in biological samples such as urine or

serum.[6]

- Environmental Science: To monitor the presence and concentration of phthalate plasticizers and their degradation products in soil, water, and air.
- Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of phthalates in animal models.[7] Deuteration can sometimes alter metabolic rates, a phenomenon known as the kinetic isotope effect, which is a consideration in drug development.[2][8]

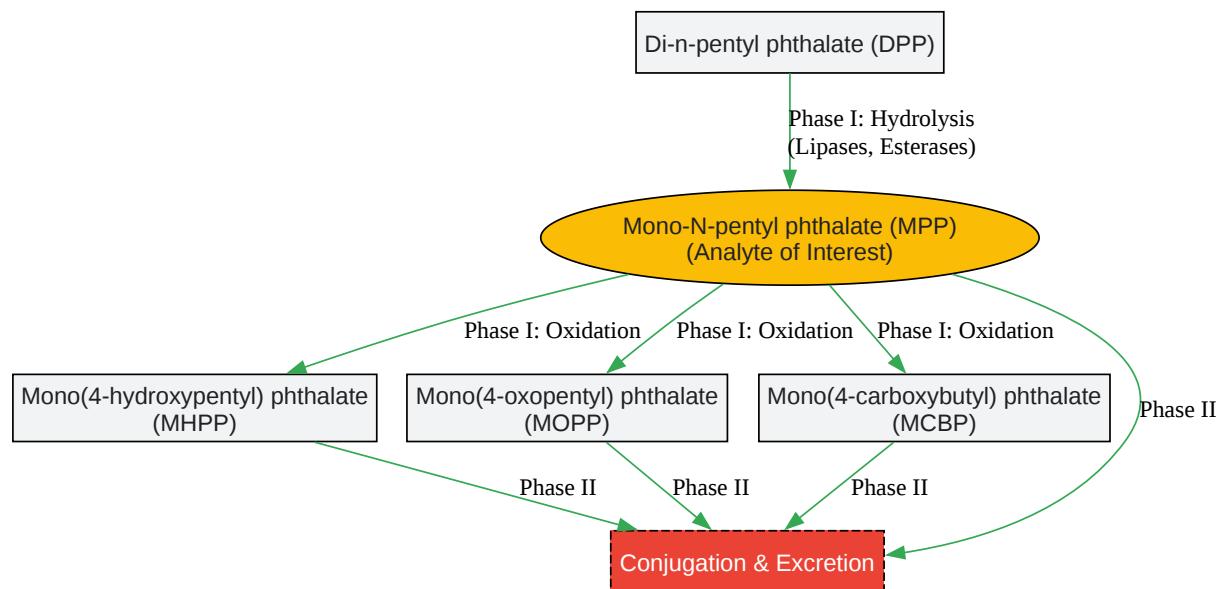

## Experimental Protocols

### General Protocol for Quantification of Mono-N-pentyl Phthalate (MPP) using MPP-d4

This protocol outlines a typical workflow for using MPP-d4 as an internal standard for quantifying MPP in a biological sample (e.g., urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation:
  - A known volume of the biological sample (e.g., 1 mL of urine) is collected.
  - A precise amount of **Mono-N-pentyl phthalate-3,4,5,6-D4** solution of known concentration is spiked into the sample. This serves as the internal standard.
  - For metabolites that may be conjugated (e.g., glucuronidated), an enzymatic deconjugation step (e.g., using  $\beta$ -glucuronidase) is often performed.[9]
- Extraction:
  - The analyte (MPP) and the internal standard (MPP-d4) are extracted from the sample matrix. Solid-Phase Extraction (SPE) is a common method for this purpose.
  - The extract is then evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) compatible with the LC system.
- Chromatographic Separation:

- The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
- The analytes are separated on a C18 column or similar, using a gradient elution program with mobile phases such as water and acetonitrile/methanol, often with an acid additive like formic acid to improve peak shape.
- Mass Spectrometric Detection:
  - The eluent from the HPLC is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  - The instrument is set to monitor specific precursor-to-product ion transitions for both MPP and MPP-d4 using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.
- Quantification:
  - A calibration curve is generated using standards containing known concentrations of unlabeled MPP and a constant concentration of MPP-d4.
  - The ratio of the peak area of the analyte (MPP) to the peak area of the internal standard (MPP-d4) is plotted against the concentration of the analyte.
  - The concentration of MPP in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.


[Click to download full resolution via product page](#)

Caption: Workflow for MPP quantification using MPP-d4.

## Metabolic Pathways

Mono-N-pentyl phthalate (MPP) is not typically ingested directly but is formed in the body through the metabolism of its parent diester, Di-n-pentyl phthalate (DPP). Phthalate metabolism generally occurs in two phases.

- Phase I Metabolism: The parent phthalate diester (DPP) is hydrolyzed by non-specific lipases and esterases, primarily in the gastrointestinal tract and other tissues, to form its monoester metabolite, MPP.[9][10][11]
- Phase II Metabolism: The monoester can then undergo further oxidative metabolism to form more hydrophilic compounds, or it can be conjugated, for example with glucuronic acid, to facilitate excretion.[9][11] Studies in rats have identified several oxidative metabolites of MPP, including mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP).[6]



[Click to download full resolution via product page](#)

Caption: Metabolism of Di-n-pentyl phthalate (DPP).

## Safety and Handling

Based on available safety data sheets, **Mono-N-pentyl phthalate-3,4,5,6-D4** is not classified as a hazardous substance under the Globally Harmonized System (GHS).<sup>[3]</sup> However, standard laboratory safety practices should always be followed.

- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.<sup>[3]</sup>
- Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a laboratory fume hood.<sup>[3]</sup>
- Storage: Store at room temperature in a dry, well-ventilated place.<sup>[3]</sup>
- First Aid:
  - Skin Contact: Wash off with soap and plenty of water.<sup>[3]</sup>
  - Eye Contact: Flush eyes with water as a precaution.<sup>[3]</sup>
  - Inhalation: Move the person into fresh air.<sup>[3]</sup>
  - Ingestion: Rinse mouth with water.<sup>[3]</sup>

In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet.<sup>[3]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn isotopes.com [cdn isotopes.com]
- 4. mono-n-Pentyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 5. Mono-n-pentyl phthalate | C13H16O4 | CID 90531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mono-N-pentyl phthalate-3,4,5,6-D4 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404923#mono-n-pentyl-phthalate-3-4-5-6-d4-chemical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)